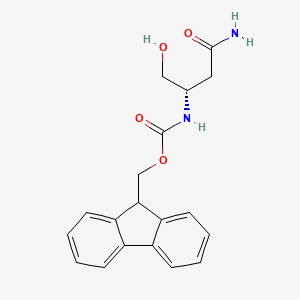

Fmoc-L-asparaginol

Übersicht

Beschreibung

Fmoc-L-asparaginol is a derivative of asparagine, which is one of the 20 naturally occurring amino acids that are the building blocks of proteins. It is widely used in chemotherapeutic regimens for the treatment of acute lymphoblastic leukemia (ALL) and has led to a substantial improvement in cure rates, especially in children .

Synthesis Analysis

Fmoc-L-asparaginol is used in solid-phase peptide synthesis (SPPS) to make peptides/glycopeptides containing the aspartate residue .

Molecular Structure Analysis

The molecular structure of Fmoc-L-asparaginol has been extensively investigated. Over 100 structural models of l-asparaginases have been deposited in the Protein Data Bank during the last 30 years . The molecular basis of other important properties of these enzymes, such as their substrate specificity, is still being evaluated .

Chemical Reactions Analysis

The chemical reactions involving Fmoc-L-asparaginol are complex and involve several steps. The reaction conditions for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery have been developed .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-L-asparaginol have been analyzed in several studies. The properties of interface and surface regions are quantified by five physical-chemical descriptors . The discriminating properties of interface and surface regions are quantified by five physical-chemical descriptors developed previously .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Fmoc-L-asparaginol is a derivative used in the synthesis of L-asparaginase, an enzyme with significant therapeutic applications in cancer treatment, particularly for acute lymphoblastic leukemia (ALL). The enzyme works by depleting L-asparagine, an amino acid essential for the survival of certain cancer cells .

Protein Engineering

In protein engineering, Fmoc-L-asparaginol can be used to create modified enzymes with improved characteristics, such as reduced immunogenicity or increased stability. Techniques like site-directed mutagenesis and molecular dynamics are employed to develop these “biobetter” enzymes .

Nanomedicine

Nanotechnology utilizes Fmoc-L-asparaginol in the encapsulation and immobilization of enzymes to enhance pharmacokinetics. This application aims to improve drug delivery systems, targeting specific sites in the body while minimizing side effects .

Food Industry

The enzyme L-asparaginase, synthesized using Fmoc-L-asparaginol, is employed in the food industry to reduce acrylamide formation. Acrylamide is a potential carcinogen that forms in carbohydrate-rich foods during high-temperature cooking .

Pharmaceutical Development

In pharmaceuticals, Fmoc-L-asparaginol is instrumental in the development of drugs with Quality-by-Design (QbD) principles. It helps create medications with tailored quality profiles, focusing on minimizing adverse reactions while maximizing therapeutic efficacy .

Enzyme Efficiency Enhancement

Research on Fmoc-L-asparaginol also includes efforts to enhance the efficiency of enzymes. Advanced production strategies, such as the development of recombinant strains and nanoparticle immobilization, are part of this research, aiming to achieve cost-effective and high-functionality enzymes .

Wirkmechanismus

Target of Action

Fmoc-L-asparaginol is a specialty product used in proteomics research It’s worth noting that l-asparaginases, which catalyze the hydrolysis of l-asparagine to l-aspartic acid and ammonia, are widely used in hematology for the treatment of lymphoblastic leukemias .

Mode of Action

L-asparaginases, a family of enzymes that fmoc-l-asparaginol may interact with, catalyze the hydrolysis of l-asparagine to l-aspartic acid and ammonia . This reaction is crucial in the metabolism of toxic ammonia in the body .

Biochemical Pathways

Asparagine, an important amino acid in mammals, is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Two enzymes are involved in asparagine metabolism: asparagine synthase, which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase, which hydrolyzes asparagine to aspartate . Fmoc-L-asparaginol may interact with these enzymes and affect these biochemical pathways.

Result of Action

Asparagine plays a vital role in the development of cancer cells . Overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis, even under glutamine-rich conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

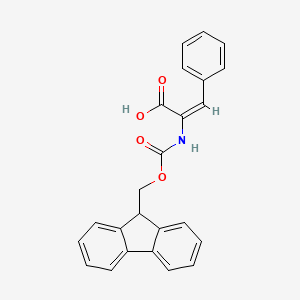

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-18(23)9-12(10-22)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H2,20,23)(H,21,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVDQIGBMJCGLD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

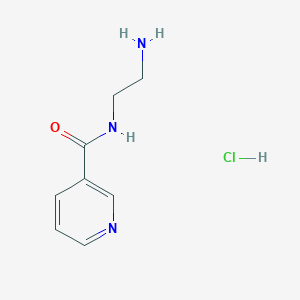

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)